C.I. Direct violet 66
Description
Significance of Azo Dyes in Modern Chemical Science
The significance of azo dyes extends beyond their traditional use in the textile and leather industries. jchemrev.comjchemrev.comiipseries.org In analytical chemistry, they are highly valued for their unique complexing properties with metal ions. jchemrev.comjchemrev.com This reactivity allows them to be used as sensitive chromogenic reagents for the spectrophotometric detection of various metals and as indicators in complexometric titrations. jchemrev.comjchemrev.com Furthermore, azo compounds have found applications in diverse fields such as biological research, where they are used as stains, and in the development of advanced materials like dye-sensitized solar cells and polymers. jchemrev.comjchemrev.comchemicalbook.com The continuous development in the synthesis of azo dyes, including the creation of complex polyazo structures, highlights their enduring role in both industrial applications and fundamental chemical research. iipseries.orgnih.gov
Historical Trajectories and Academic Development of Direct Violet 66 Studies
The development of direct dyes, including Direct Violet 66, is a significant chapter in the history of synthetic colorants that began with the discovery of Congo Red by Böttiger in 1884. dyestuffscn.com This discovery was a breakthrough as it provided a method to dye cotton fibers directly without the need for a mordant, a previously necessary and cumbersome step. dyestuffscn.com The success of Congo Red spurred the rapid development of other direct dyes, which were primarily synthesized through diazotization and coupling reactions, with early structures often being based on benzidine. dyestuffscn.com
The academic and industrial pursuit of new direct dyes led to the exploration of various aryl diamines and coupling components, such as different amino naphthol sulfonic acids, to achieve a wide range of colors. dyestuffscn.com Direct Violet 66 emerged from this trajectory as a double azo, copper complex dye. worlddyevariety.com Its synthesis involves the diazotization of 3-Amino-4-hydroxybenzenesulfonamide and its subsequent coupling with Bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine, followed by complexation with copper. worlddyevariety.com This specific synthetic route reflects the evolution of dye chemistry beyond simple azo structures to more complex, metallized dyes to improve properties like lightfastness. chemicalbook.com Research into Direct Violet 66 and similar dyes has been driven by the need for colorants with specific application properties, leading to its use in dyeing cellulose (B213188) fibers, paper pulp, and in the formulation of water-based inks. sdinternational.com The ongoing study of such dyes in academic and industrial laboratories continues to refine their properties and expand their applications. chemicalbook.commedchemexpress.com
Theoretical Frameworks and Research Paradigms Guiding Direct Violet 66 Investigations
The investigation of Direct Violet 66 and similar complex dyes is guided by several theoretical frameworks and research paradigms aimed at understanding their physicochemical properties and interaction mechanisms. While specific theoretical studies exclusively on Direct Violet 66 are not extensively documented in publicly available literature, the approaches used for related azo dyes and molecular systems provide a clear indication of the guiding principles.
One major theoretical paradigm is the use of computational chemistry, particularly density functional theory (DFT). sioc-journal.cn DFT calculations are employed to study the electronic structure and optical properties of dye molecules. sioc-journal.cn This approach can provide insights into the relationship between the molecular structure of a dye like Direct Violet 66, with its complex copper-coordinated double azo system, and its resulting color and spectroscopic characteristics. For instance, theoretical calculations can help understand the nature of the electronic transitions responsible for the dye's vibrant violet color.
Another important research paradigm involves the study of adsorption processes, which is crucial for understanding how direct dyes bind to substrates like cellulose fibers. mdpi.comresearchgate.net The interaction between the dye and the substrate can be investigated using various adsorption isotherm models, such as the Langmuir model. researchgate.net More advanced theoretical models based on statistical physics can also be applied to interpret the adsorption mechanism at a molecular level, providing details on parameters like the number of adsorbed layers and the energies of interaction. researchgate.net These theoretical frameworks are essential for optimizing dyeing processes and for developing new applications for dyes like Direct Violet 66, for example, in the context of removing dyes from wastewater using novel adsorbent materials. mdpi.com
Structure
2D Structure
Properties
CAS No. |
6798-03-4 |
|---|---|
Molecular Formula |
C32H23Cu2N7Na2O14S4 |
Molecular Weight |
1030.9 g/mol |
IUPAC Name |
disodium;copper;4-hydroxy-7-[[5-hydroxy-6-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C32H25N7O14S4.2Cu.2Na/c33-54(44,45)19-3-7-25(40)23(13-19)36-38-29-27(56(48,49)50)11-15-9-17(1-5-21(15)31(29)42)35-18-2-6-22-16(10-18)12-28(57(51,52)53)30(32(22)43)39-37-24-14-20(55(34,46)47)4-8-26(24)41;;;;/h1-14,35,40-43H,(H2,33,44,45)(H2,34,46,47)(H,48,49,50)(H,51,52,53);;;;/q;;;2*+1/p-2 |
InChI Key |
WQVJQLJDLQCWRD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)N)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)N)[O-])[O-].[Na+].[Na+].[Cu+2].[Cu+2] |
Other CAS No. |
6798-03-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for Direct Violet 66
Established Synthetic Routes and Mechanistic Analyses of Direct Violet 66 Formation
The traditional synthesis of Direct Violet 66 is a multi-step process centered on diazotization and azo coupling reactions. ekb.egfsw.cc Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which act as chromophores and are responsible for the color of the compound. ekb.egnih.gov As a trisazo dye, Direct Violet 66 contains three such groups, requiring a sequence of three diazotization and coupling reactions. fsw.cc
The manufacturing process for Direct Violet 66 typically involves the following key steps:
First Diazotization and Coupling: The synthesis begins with the diazotization of 3-Amino-4-hydroxybenzenesulfonamide. This is achieved by reacting the aromatic amine with a source of nitrous acid, usually sodium nitrite, under acidic conditions and at low temperatures (0–5 °C) to form a reactive diazonium salt. ekb.egfsw.cc
Second Coupling: The resulting diazonium salt is then coupled with a central bridging molecule.
Final Coupling and Chelation: This intermediate then undergoes further reactions, ultimately coupling with another mole of diazotized 3-Amino-4-hydroxybenzenesulfonamide. The final step involves chelation with a copper source to form the stable metal complex dye. worlddyevariety.comevitachem.com
The core mechanism for the formation of the azo linkages is an electrophilic aromatic substitution. fsw.cc The diazonium salt acts as an electrophile, which attacks an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. ekb.egfsw.cc The pH, temperature, and concentration of reactants must be carefully controlled throughout the process to ensure the desired product is formed with high yield and purity. fsw.cc
Table 1: Key Precursors in Direct Violet 66 Synthesis
| Compound Name | Role in Synthesis |
| 3-Amino-4-hydroxybenzenesulfonamide | Primary aromatic amine (Diazo component) |
| Bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine | Coupling component |
| Copper Salt | Chelation agent |
Novel Approaches in Direct Violet 66 Synthesis and Derivatization
While traditional methods are well-established, modern research focuses on developing more efficient, environmentally benign, and versatile synthetic strategies.
Principles of Green Chemistry in Direct Violet 66 Synthesis
The large-scale production of azo dyes often involves processes that can have a significant environmental impact. The application of green chemistry principles aims to mitigate these effects. Key strategies include:
Waste Minimization: Designing synthetic pathways that maximize atom economy, ensuring that a higher proportion of the starting materials are incorporated into the final product. nih.gov
Use of Safer Solvents: Exploring alternatives to traditional organic solvents, such as water-based systems or ionic liquids, to reduce volatile organic compound (VOC) emissions and hazardous waste.
Catalytic Reactions: Employing catalysts can enhance reaction rates and selectivity, leading to cleaner products and less waste. Research into photocatalytic degradation of dyes using nanomaterials also informs the design of more degradable dyes. mdpi.commdpi.com
Table 2: Green Chemistry Approaches in Azo Dye Synthesis
| Principle | Application in Dye Synthesis |
| Prevention | Optimizing stoichiometry to reduce excess reagents. |
| Atom Economy | Designing routes that incorporate most atoms from reactants into the dye. |
| Safer Solvents | Utilizing water as a solvent where possible; exploring ionic liquids. |
| Catalysis | Using phase-transfer catalysts or biocatalysts to improve efficiency. |
Strategies for Functionalization and Structural Modification of Direct Violet 66
The properties of Direct Violet 66 can be tailored for specific applications by modifying its chemical structure. This functionalization is typically achieved by introducing new chemical groups to the precursor molecules before the synthesis begins.
Enhanced Solubility: The introduction of additional sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups can increase the water solubility of the dye, which is crucial for dyeing processes in aqueous media.
Improved Fastness: To enhance the durability of the color on a fabric (e.g., light fastness, wash fastness), bulky or reactive groups can be incorporated. For instance, creating a reactive dye by adding a functional group like a vinyl sulfone or a triazine allows the dye to form a covalent bond with the fiber. nih.gov
Color Modification: Altering the electronic nature of the aromatic rings through the addition of electron-donating or electron-withdrawing substituents can shift the absorption maximum of the dye, thereby changing its color.
Catalytic Systems and Kinetics in Direct Violet 66 Chemical Transformations
The rates of the diazotization and azo coupling reactions are not typically governed by external catalysts in the traditional industrial synthesis of Direct Violet 66. Instead, the reaction kinetics are highly sensitive to several physical and chemical parameters.
pH Control: The pH of the reaction medium is a critical factor. Diazotization of aromatic amines requires an acidic environment to generate the electrophilic diazonium ion. The subsequent azo coupling step is often pH-dependent, as the reactivity of the coupling component (e.g., the ionization state of a phenol or the protonation state of an amine) is affected by pH.
Temperature: Diazotization reactions are exothermic and the resulting diazonium salts can be unstable at higher temperatures, potentially leading to decomposition and side reactions. ekb.eg Therefore, these reactions are almost always carried out at low temperatures, typically between 0 and 5 °C. fsw.cc
Reactant Concentration: The concentration of both the diazonium salt and the coupling component directly influences the reaction rate, following principles of chemical kinetics. The study of these kinetics is essential for process optimization in an industrial setting. acs.org
While traditional synthesis is well-established, research continues into catalytic systems that could improve the efficiency of azo dye production. For example, phase-transfer catalysts have been investigated to facilitate reactions between reactants in immiscible phases, potentially leading to milder reaction conditions and improved yields. Furthermore, the study of photocatalytic degradation mechanisms provides insights into the dye's stability and potential for environmental remediation. mdpi.comnih.gov
Table 3: Factors Influencing Reaction Kinetics in Direct Violet 66 Synthesis
| Parameter | Effect on Diazotization | Effect on Azo Coupling |
| pH | Requires acidic conditions to form diazonium ion. | Rate and position of coupling are pH-dependent. |
| Temperature | Low temperature (0-5 °C) required to prevent diazonium salt decomposition. | Temperature affects reaction rate and product purity. |
| Concentration | Higher concentration increases reaction rate. | Rate is dependent on the concentration of both reactants. |
Advanced Spectroscopic and Structural Characterization of Direct Violet 66
High-Resolution Spectroscopic Techniques for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. outsourcedpharma.comnih.gov For a molecule as complex as Direct Violet 66, both ¹H and ¹³C NMR would be indispensable for confirming its covalent structure.
In a hypothetical ¹H NMR spectrum of Direct Violet 66, the aromatic protons would appear in a complex pattern of signals in the downfield region, typically between 6.0 and 8.5 ppm. The exact chemical shifts and coupling constants would be highly dependent on the electronic effects of the substituents on the naphthalene (B1677914) and benzene (B151609) rings, such as the electron-withdrawing sulfonate groups and the electron-donating hydroxyl and amino groups. The protons of the -NH- bridge and any associated water molecules would likely appear as broad signals.
Table 1: Predicted ¹H and ¹³C NMR Data for Direct Violet 66 (Illustrative)
| Nucleus | Predicted Chemical Shift (ppm) | Associated Functional Group |
|---|---|---|
| ¹H | 6.0 - 8.5 | Aromatic protons on naphthalene and benzene rings |
| ¹H | Variable (broad) | -NH- proton, -OH protons |
| ¹³C | 110 - 160 | Aromatic carbons |
This table is illustrative and based on general principles of NMR spectroscopy for similar organic structures.
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. lu.se These two methods are complementary; FTIR is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. lu.se
For Direct Violet 66, an FTIR spectrum would be expected to show characteristic absorption bands for its various functional groups. The O-H stretching vibrations of the hydroxyl groups and any water of hydration would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the secondary amine bridge would also be found in this region. The aromatic C-H stretching vibrations would produce sharp peaks around 3000-3100 cm⁻¹. The N=N stretching of the azo groups, which is a key chromophoric feature, would give rise to a weak to medium intensity band in the 1400-1450 cm⁻¹ region. Strong absorptions corresponding to the S=O stretching of the sulfonate groups would be prominent in the 1030-1070 cm⁻¹ and 1150-1230 cm⁻¹ ranges.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the N=N stretching, which can sometimes be weak in the IR spectrum. ojp.gov The aromatic ring stretching vibrations would also be clearly visible in the Raman spectrum. A patent for an encapsulated dye composition mentions the use of Raman spectroscopy to identify the anatase crystal form of titanium oxide used in the formulation, which also contained C.I. Direct Violet 66, though it does not provide the spectrum of the dye itself. googleapis.com
Table 2: Expected Vibrational Frequencies for Key Functional Groups in Direct Violet 66
| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | 3200-3600 (broad) | Weak |
| N-H (amine bridge) | 3200-3500 (medium) | Weak |
| Aromatic C-H | 3000-3100 (sharp) | Strong |
| N=N (azo) | 1400-1450 (weak-medium) | Strong |
| S=O (sulfonate) | 1030-1070, 1150-1230 (strong) | Medium |
This table is illustrative and based on established vibrational spectroscopy correlation charts for organic functional groups.
The vibrant purple color of Direct Violet 66 is due to its absorption of light in the visible region of the electromagnetic spectrum, a property that is studied using electronic absorption (UV-Vis) spectroscopy. The complex conjugated system of aromatic rings and azo groups gives rise to intense π → π* transitions. The UV-Vis spectrum of an azo dye is typically characterized by a strong absorption band in the visible region, which is responsible for its color, and other bands in the UV region. photochemcad.com The chelation of the dye with copper would be expected to cause a significant shift in the absorption maximum (a bathochromic or hypsochromic shift) and potentially alter the shape of the absorption bands.
Advanced techniques such as transient absorption and time-resolved fluorescence spectroscopy could be employed to study the excited-state dynamics of Direct Violet 66. These methods provide insights into the lifetimes of excited states, energy transfer processes, and photochemical pathways, which are crucial for understanding the dye's lightfastness and potential for degradation. While specific studies on Direct Violet 66 are scarce, research on other azo dyes reveals complex excited-state behavior, including isomerization and intersystem crossing. acs.org
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis
Mass Spectrometry Approaches for Molecular Fragmentation and Byproduct Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. outsourcedpharma.com For Direct Violet 66, which is a salt, a soft ionization technique such as electrospray ionization (ESI) would be suitable to obtain the molecular ion. Given its molecular formula as a disodium (B8443419) salt (C₃₂H₂₃N₇Na₂O₁₄S₄), the expected mass for the dianion [M-2Na]²⁻ would be approximately 429.9 u, and for the singly charged anion [M-Na]⁻ it would be around 880.8 u. For the copper complex (C₃₂H₁₉Cu₂N₇Na₂O₁₄S₄), the mass would be significantly higher.
Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the molecular ion. The fragmentation pattern would provide valuable structural information. For instance, cleavage of the azo bonds is a common fragmentation pathway for azo dyes, which would help to identify the constituent aromatic amines. The loss of SO₃ (80 u) from the sulfonate groups would also be an expected fragmentation. Analysis by high-resolution mass spectrometry would allow for the determination of the elemental composition of the parent ion and its fragments, further confirming the structure. Furthermore, MS techniques are invaluable for identifying impurities and byproducts from the synthesis of the dye.
X-ray Diffraction Studies for Solid-State Structure and Crystal Engineering of Direct Violet 66
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. ru.nl Obtaining a single crystal of Direct Violet 66 suitable for XRD analysis would be a significant challenge due to its complex and flexible structure. However, if successful, the crystal structure would reveal the planarity of the azo-aromatic system, the coordination geometry of the copper ion, and the packing of the molecules in the crystal lattice, including any hydrogen bonding networks involving the sulfonate and hydroxyl groups.
In the absence of single crystals, powder XRD could provide information on the crystallinity of a sample of Direct Violet 66 and could be used to distinguish between different polymorphic forms. A patent document mentions the use of XRD for the characterization of a clay mineral used to encapsulate Direct Violet 66, but not for the dye itself. googleapis.com The field of crystal engineering seeks to design and control the growth of crystals to achieve desired properties. ru.nl Understanding the solid-state structure of Direct Violet 66 through XRD would be a prerequisite for any crystal engineering efforts aimed at modifying its properties, such as its color in the solid state or its dissolution rate.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Investigations
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. mdpi.com While the basic structure of Direct Violet 66 may not appear to be chiral, the complexation with a metal ion like copper can induce chirality in the molecule. The coordination of the multidentate azo dye ligand to the copper center can lead to a specific, non-planar conformation that is chiral.
If Direct Violet 66 is indeed chiral, it would exhibit a characteristic CD spectrum, with positive or negative peaks in the regions of its electronic absorptions. The CD spectrum would be highly sensitive to the stereochemistry of the copper complex. ORD, which measures the rotation of plane-polarized light as a function of wavelength, would show a Cotton effect in the vicinity of the absorption bands. mdpi.com Studies on other copper-complexed azo dyes have shown that they can possess chiroptical properties. researchgate.net Therefore, the application of CD and ORD spectroscopy to Direct Violet 66 could provide unique insights into the three-dimensional structure of its copper complex in solution.
Computational and Theoretical Chemistry Insights into Direct Violet 66
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic properties and reactivity of dye molecules like Direct Violet 66. nrel.gov These methods allow for the detailed analysis of molecular orbitals and the prediction of various chemical and physical properties.
DFT has proven to be a reliable method for determining the electronic properties of azo dyes. For instance, calculations can predict the distribution of electron density, identify reactive sites within the molecule, and estimate properties such as polarity and solubility. The choice of functional and basis set, such as B3LYP/6-311+G(d,p), is critical for obtaining accurate results that correlate well with experimental data.
Table 1: Key Molecular Descriptors for Azo Dyes from DFT Calculations
| Descriptor | Significance | Typical Application |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Relates to the electron-donating ability of a molecule. mdpi.com | Predicting reactivity towards electrophiles. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the electron-accepting ability of a molecule. mdpi.com | Predicting reactivity towards nucleophiles. |
| Energy Gap (EHOMO - ELUMO) | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. | Assessing the stability and degradation potential of the dye. |
| Mulliken Atomic Charges | Provides insight into the charge distribution across the molecule. researchgate.net | Identifying potential sites for chemical attack. |
Molecular Orbital Analysis and Electronic Transition Characterization
Molecular orbital (MO) analysis, a cornerstone of quantum chemistry, provides a detailed picture of the electronic structure of Direct Violet 66. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's electronic transitions and reactivity. mdpi.com The HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is associated with the electron-accepting parts. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.
The electronic transitions, which are responsible for the color of the dye, can be characterized using Time-Dependent DFT (TD-DFT). cdnsciencepub.com This method can predict the absorption wavelengths (λmax) of the dye, which correspond to the energy required to excite an electron from a lower energy orbital to a higher energy orbital. mdpi.com These transitions in azo dyes are typically π→π* and n→π* transitions, involving the delocalized π-electron system of the aromatic rings and the lone pair electrons on the nitrogen atoms of the azo groups. mdpi.com
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods can predict various spectroscopic parameters that are crucial for understanding the behavior of Direct Violet 66. For example, TD-DFT calculations can simulate the UV-Vis absorption spectrum of the dye, providing theoretical λmax values that can be compared with experimental data. The accuracy of these predictions is often enhanced by including solvent effects, for instance, through the Polarizable Continuum Model (PCM).
Conformational analysis is another important application of computational chemistry in studying flexible molecules like Direct Violet 66. service.gov.uk Molecules with multiple rotatable bonds can exist in various conformations, each with a different energy and geometry. service.gov.uk Computational techniques can identify the most stable conformers and analyze how conformational changes affect the molecule's properties, such as its electronic spectrum and reactivity. researchgate.net This is particularly relevant for understanding how the dye interacts with other molecules or surfaces.
Molecular Dynamics Simulations for Solvent Effects and Aggregation Phenomena
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including their interactions with solvents and their tendency to aggregate. uni-halle.de For dyes like Direct Violet 66, MD simulations can provide insights into how the surrounding solvent molecules influence their conformation and properties. rsc.orgacs.org The choice of solvent can affect the dye's solubility and the stability of its different conformers. rsc.org
Dye aggregation is a common phenomenon in aqueous solutions and can significantly impact the dyeing process and the final color. tandfonline.comresearchgate.net MD simulations can model the process of dye molecules coming together to form aggregates, revealing the preferred orientations and intermolecular interactions that stabilize these clusters. researchgate.netacs.org These simulations can also help in understanding the factors that promote or inhibit aggregation, such as dye concentration, temperature, and the presence of electrolytes. researchgate.net
QSAR (Quantitative Structure-Activity Relationships) for Reactivity and Degradation Pathways
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. springernature.com In the context of Direct Violet 66, QSAR can be used to predict its reactivity and potential degradation pathways. nih.gov By correlating molecular descriptors (calculated from the molecular structure) with experimental data on degradation, QSAR models can be developed to predict the susceptibility of the dye to various degradation processes, such as oxidation or reduction. tandfonline.comnih.gov
Table 2: Common Descriptors in QSAR Models for Azo Dye Degradation
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment | Relate to the ease of oxidation/reduction and interaction with other molecules. tandfonline.com |
| Topological | Molecular weight, Connectivity indices | Describe the size and shape of the molecule. |
| Quantum Chemical | Fukui indices, Partial atomic charges | Identify the most reactive sites for chemical attack. nih.gov |
Reaction Mechanism Modeling of Direct Violet 66 Interactions and Transformations
Computational modeling can be used to investigate the detailed mechanisms of reactions involving Direct Violet 66. This includes its interactions with other chemical species and its transformation under various conditions. For example, DFT calculations can be used to model the reaction pathways of degradation processes, identifying transition states and calculating activation energies. nih.gov This provides a deeper understanding of how the dye breaks down and what intermediate products may be formed. nih.gov
Modeling the interactions of the dye with fibers or other substrates is also crucial for understanding the dyeing process. These models can reveal the nature of the binding forces, such as van der Waals interactions, hydrogen bonds, and electrostatic interactions, that hold the dye to the material. This information can be used to optimize dyeing conditions and improve the fastness properties of the dye.
Interactions of Direct Violet 66 with Substrates and Environmental Interfaces: Mechanistic Studies
Adsorption Mechanisms and Kinetics of Direct Violet 66 on Various Sorbents
The removal of dyes like Direct Violet 66 from aqueous effluents is often achieved through adsorption, a process where dye molecules accumulate on the surface of a solid material (sorbent). rsc.org The efficiency of this process is governed by the physicochemical properties of both the dye and the adsorbent, as well as operational parameters such as contact time, initial dye concentration, pH, and temperature. eeer.orgresearchgate.net
Kinetic studies reveal the rate at which adsorption occurs and provide insights into the controlling mechanisms of the process. For many dye-sorbent systems, the adsorption process is initially rapid as dye molecules occupy readily available active sites on the adsorbent surface, then slows as the sites become saturated. eeer.orgajgreenchem.com The kinetic data for dyes structurally similar to Direct Violet 66 are often best described by the pseudo-second-order model. researchgate.netresearchgate.netpan.pldeswater.com This suggests that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and the dye molecule. pan.plbiorxiv.org
The adsorption capacity of various sorbents for violet dyes can be significant, as demonstrated by studies on Crystal Violet. For instance, the maximum adsorption capacity can range widely depending on the adsorbent material and conditions. eeer.orgresearchgate.netresearchgate.net
Table 1: Selected Kinetic Models for Cationic Violet Dye Adsorption on Various Adsorbents This table presents findings from studies on Crystal Violet, a cationic dye, to provide a comparative insight into the kinetic behavior expected for similar dye structures.
| Adsorbent | Dye | Best Fit Kinetic Model | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|
| Modified Rice Bran (MRB) | Crystal Violet (CV) | Elovich | 603 | eeer.org |
| NaOH-activated Aerva javanica Leaf (NAJL) powder | Crystal Violet (CV) | Pseudo-first-order | 315.2 | tandfonline.com |
| UiO-66 Nanoparticles | Crystal Violet (CV) | Pseudo-second-order | 998.18 | researchgate.net |
| Activated Sewage Sludge | Crystal Violet (CV) | Pseudo-second-order | 9.508 | deswater.com |
Thermodynamic analysis is employed to determine the spontaneity and nature of the adsorption process. Key parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated from experimental data at different temperatures. eeer.orgresearchgate.net
A negative value of ΔG° indicates that the adsorption process is spontaneous. deswater.comresearchgate.net The value of ΔH° reveals whether the process is exothermic (negative ΔH°) or endothermic (positive ΔH°). Many studies on the adsorption of similar violet dyes have found the process to be endothermic, meaning that adsorption is favored at higher temperatures. eeer.orgresearchgate.netdeswater.comresearchgate.net This is often attributed to the increased mobility of dye molecules and the potential for swelling of the adsorbent structure at higher temperatures, exposing more binding sites. A positive ΔS° value suggests an increase in randomness at the solid-liquid interface during the adsorption process. researchgate.net
Table 2: Thermodynamic Parameters for Violet Dye Adsorption This table summarizes thermodynamic findings for Crystal Violet (CV) from various studies to illustrate the general thermodynamic behavior of such adsorption systems.
| Adsorbent | Dye | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |
|---|---|---|---|---|---|---|
| Low-cost Biosorbents | CV | Negative | Positive | Positive | Spontaneous, Endothermic | researchgate.net |
| Modified Rice Bran | CV | Negative | Positive | Not specified | Spontaneous, Endothermic | eeer.org |
| Activated Bamboo Fiber Powder | CV | Negative | Positive | Not specified | Spontaneous, Endothermic | researchgate.net |
| NAJL Powder | CV | Negative | Negative | Not specified | Spontaneous, Exothermic | tandfonline.com |
| Activated Sewage Sludge | CV | Negative | Positive | Not specified | Spontaneous, Endothermic | deswater.com |
The surface chemistry of the adsorbent is a determining factor in its efficacy for dye removal. mdpi.com The presence of functional groups such as carboxyl (-COOH), hydroxyl (-OH), and amino (-NH2) on the adsorbent surface provides active sites for dye binding. tiankunchemical.comfrontiersin.org For an anionic dye like Direct Violet 66, which contains negatively charged sulfonate (-SO₃⁻) groups in solution, a positively charged adsorbent surface is generally more favorable for initial attraction. dyestuffscn.com
The point of zero charge (pZC) of an adsorbent is the pH at which its surface has a net neutral charge. At a pH below the pZC, the surface is positively charged, attracting anionic dyes. Conversely, at a pH above the pZC, the surface is negatively charged, which would lead to electrostatic repulsion with anionic dye molecules. researchgate.netfrontiersin.org
Characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) are used to identify the functional groups on the adsorbent surface and to confirm their involvement in the adsorption process by observing shifts in their characteristic peaks after dye uptake. eeer.orgdeswater.com Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and porosity of the adsorbent. eeer.orgdeswater.com
The adsorption of Direct Violet 66 onto sorbents is governed by a combination of forces. rsc.orgmdpi.comrsc.org
Electrostatic Interactions : As an anionic dye, Direct Violet 66 carries a negative charge in solution due to its sulfonate groups. dyestuffscn.com Its interaction with an adsorbent surface is therefore highly dependent on the surface charge, which is influenced by the solution's pH. unirioja.es While a positively charged surface (at pH < pZC) would attract the dye, adsorption can still occur on negatively charged surfaces, suggesting other forces are at play. mdpi.comresearchgate.net
π-π Interactions : The structure of Direct Violet 66 contains multiple aromatic rings. These planar structures can engage in π-π stacking interactions with aromatic moieties on the adsorbent surface (e.g., in activated carbon) or with other dye molecules already adsorbed. mdpi.comresearchgate.net This type of interaction is a significant driving force for the adsorption of aromatic compounds.
Hydrogen Bonding : The presence of nitrogen and oxygen atoms (in the azo and sulfonate groups) in the dye molecule allows for the formation of hydrogen bonds with appropriate functional groups (like hydroxyl or amine groups) on the adsorbent surface. tandfonline.commdpi.com
Surface Chemistry and Binding Site Characterization in Direct Violet 66 Adsorption
Electrochemical Behavior and Redox Mechanisms of Direct Violet 66
The electrochemical behavior of azo dyes like Direct Violet 66 is complex and plays a crucial role in their application and environmental fate. The redox mechanisms of these dyes are often studied using voltammetric techniques, such as cyclic voltammetry, which provide insights into their reduction and oxidation potentials. While specific electrochemical data for Direct Violet 66 is not extensively available in the public domain, the general behavior of related azo dyes can provide a framework for understanding its electrochemical properties.
Azo dyes typically undergo reduction at the azo linkage (-N=N-). This process is often irreversible and involves the transfer of electrons, which can be facilitated in acidic media due to the participation of protons. The reduction can lead to the cleavage of the azo bond, forming aromatic amine derivatives. The redox potential, a measure of the tendency of a chemical species to acquire electrons and thereby be reduced, is a key parameter in these reactions. For some photosensitizers, excited-state redox potentials can be significantly different from their ground-state counterparts, influencing their reactivity in photoredox catalysis. aip.org
The electrochemical properties of dyes can be influenced by various factors, including the pH of the solution, the presence of substituents on the aromatic rings, and the nature of the electrode material used in the analysis. For instance, the electrochemical behavior of Crystal Violet, a triphenylmethane (B1682552) dye, is pH-dependent and follows a complex chemical-electrochemical-chemical (CEC) mechanism at a platinum electrode. researchhub.com Similarly, the electrochemical reduction of azo dyes at a glassy carbon electrode can show different numbers of reduction peaks depending on the pH of the medium.
The study of the electrochemical behavior of Direct Violet 66 is essential for applications such as electrochemical sensing and degradation. For example, electrochemical methods are employed for the direct determination of various substances in different media. acs.orgnih.gov Understanding the redox mechanisms is also critical for developing effective methods for the decolorization and degradation of these dyes from industrial effluents.
Interactions with Biological Macromolecules: Fundamental Binding Mechanisms (e.g., DNA, proteins as research probes)
Direct Violet 66, as a complex organic dye, has the potential to interact with biological macromolecules such as DNA and proteins. These interactions are of significant interest for their potential applications in diagnostics and as research tools, as well as for understanding the toxicological profiles of such compounds. The binding mechanisms can be elucidated through a combination of spectroscopic techniques and computational modeling.
The interaction of small molecules with biomolecules can occur through various non-covalent forces, including electrostatic interactions, hydrogen bonding, van der Waals forces, and hydrophobic interactions. In the case of DNA, molecules can bind via intercalation between base pairs, groove binding (major or minor), or external electrostatic binding to the phosphate (B84403) backbone. researchgate.net Protein interactions are often more complex, involving binding to specific pockets or domains on the protein surface. researchgate.net
Spectroscopic Probing of Direct Violet 66-Biomolecule Interactions
Spectroscopic methods are powerful tools for investigating the binding of dyes like Direct Violet 66 to biomolecules. Techniques such as UV-Visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism can provide valuable information about the binding mode, affinity, and conformational changes induced upon interaction.
UV-Visible Absorption Spectroscopy: Changes in the absorption spectrum of a dye upon addition of a biomolecule can indicate an interaction. Hypochromism (a decrease in absorbance) and a red shift (bathochromic shift) in the maximum wavelength of absorption are often indicative of intercalative binding of a molecule into the DNA helix. doi.org This is due to the stacking interactions between the chromophore of the dye and the DNA base pairs.
Fluorescence Spectroscopy: Fluorescence-based techniques are highly sensitive for studying biomolecular interactions. mdpi.com If the dye is fluorescent, changes in its fluorescence intensity, quantum yield, and lifetime upon binding to a biomolecule can be monitored. Quenching or enhancement of fluorescence can provide insights into the binding mechanism. For instance, the displacement of a fluorescent probe like ethidium (B1194527) bromide, a known DNA intercalator, can be used to assess the binding of a new compound to DNA. rsc.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying conformational changes in biomolecules upon ligand binding. Changes in the CD spectrum of DNA or a protein in the presence of a dye can reveal alterations in their secondary structure, providing further evidence for the binding interaction.
While specific spectroscopic data for Direct Violet 66 binding to biomolecules is limited, studies on similar dyes provide a basis for what to expect. For example, the interaction of various dyes with DNA and proteins like bovine serum albumin (BSA) has been extensively studied using these techniques. doi.orgrsc.org
Table 1: Spectroscopic Techniques for Studying Dye-Biomolecule Interactions
| Spectroscopic Technique | Information Obtained | Typical Observations for Binding |
| UV-Visible Absorption | Binding mode, binding constant | Hypochromism, red or blue shift |
| Fluorescence Emission | Binding affinity, quenching mechanism | Quenching or enhancement of fluorescence |
| Circular Dichroism (CD) | Conformational changes in biomolecule | Changes in the CD signal of DNA or protein |
Molecular Docking and Simulation of Binding Modes
Molecular docking and simulation are computational techniques that provide detailed insights into the binding modes of small molecules with macromolecules at an atomic level. These methods can predict the preferred binding site, the binding energy, and the specific interactions that stabilize the complex.
Molecular Docking: This technique involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. For Direct Violet 66, docking studies could be performed with DNA and various proteins to identify potential binding sites and to understand the nature of the interactions. For example, docking could help distinguish between intercalation and groove binding with DNA or identify specific amino acid residues involved in protein binding. researchgate.netsciensage.info
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the dye-biomolecule complex over time. These simulations provide a more realistic picture of the interaction by considering the flexibility of both the ligand and the receptor. MD simulations can help to refine the binding modes predicted by docking and to calculate binding free energies, which are a measure of the binding affinity.
The results from molecular docking and simulations can complement experimental data from spectroscopic studies, providing a comprehensive understanding of the interaction between Direct Violet 66 and biological macromolecules.
Table 2: Computational Methods for Investigating Dye-Biomolecule Interactions
| Computational Method | Purpose | Key Outputs |
| Molecular Docking | Predicts binding pose and affinity | Binding energy, interaction types (H-bonds, hydrophobic) |
| Molecular Dynamics | Simulates the dynamic behavior of the complex | Trajectory of the complex, binding free energy, conformational changes |
Environmental Degradation Pathways and Advanced Remediation Technologies for Direct Violet 66
Photodegradation Mechanisms and Kinetics of Direct Violet 66
Photodegradation involves the breakdown of chemical compounds by light. For dyes like Direct Violet 66, this process can be initiated through direct absorption of light or through photosensitized reactions.
Photosensitized Reactions and Radical Generation Pathways
Photosensitization is a process where a molecule, the photosensitizer, absorbs light and then transfers the energy to another molecule, in this case, the dye, initiating its degradation. beilstein-journals.org This energy transfer can lead to the formation of highly reactive species known as radicals. mdpi.com
One important pathway in photosensitized reactions is the generation of singlet oxygen, a highly reactive form of oxygen. google.comepo.org Photosensitizers, upon light absorption, can transfer energy to molecular oxygen, converting it to singlet oxygen. This species can then attack the dye molecule, leading to its breakdown. The efficiency of this process is measured by the quantum yield of singlet oxygen formation. google.comepo.org
Another key pathway is the generation of hydroxyl radicals (•OH). mdpi.com These are extremely powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants. acs.orgmdpi.com In the context of photodegradation, hydroxyl radicals can be formed through various mechanisms, including the interaction of photoexcited semiconductors with water molecules. mdpi.com The process begins with the photocatalyst absorbing photons, which excites electrons to the conduction band and leaves holes in the valence band. These charge carriers then react with adsorbed molecules to produce reactive radicals like superoxide (B77818) and hydroxyl radicals. mdpi.com
The degradation of similar violet dyes, such as Crystal Violet, has been shown to proceed through reactions with hydroxyl radicals. researchgate.net The initial attack by these radicals leads to the formation of various aromatic intermediates, which are subsequently broken down into smaller, biodegradable organic by-products. researchgate.net
| Radical Species | Role in Degradation | Generation Pathway |
| Singlet Oxygen (¹O₂) | Oxidizes dye molecules | Energy transfer from an excited photosensitizer to molecular oxygen. google.comepo.org |
| Hydroxyl Radical (•OH) | Powerful, non-selective oxidizing agent that breaks down complex organic structures. mdpi.commdpi.com | Generated through photocatalysis at the surface of semiconductors or via other Advanced Oxidation Processes. mdpi.comacs.org |
| Superoxide Radical (•O₂⁻) | Precursor to other reactive oxygen species. | Formed when photoexcited electrons react with molecular oxygen. mdpi.com |
Influence of Environmental Factors on Photolytic Decomposition
The efficiency of photodegradation is significantly influenced by various environmental parameters.
pH: The pH of the aqueous solution plays a critical role. For instance, the degradation of some direct dyes is more effective in alkaline conditions. deswater.com In the case of Crystal Violet, a related dye, degradation increases in alkaline media due to the enhanced formation of hydroxyl radicals. rsc.org Conversely, acidic conditions can sometimes hinder photodegradation. rsc.org The surface charge of the photocatalyst and the charge of the dye molecule are also pH-dependent, affecting the adsorption of the dye onto the catalyst surface, which is a crucial step in photocatalytic degradation. ppaspk.org
Initial Dye Concentration: Generally, the rate of photodegradation decreases as the initial concentration of the dye increases. mdpi.comrsc.org This is attributed to the "inner filter effect," where a higher concentration of dye molecules absorbs a larger fraction of the incident light, reducing the light available to activate the photosensitizer or photocatalyst. rsc.org
Light Intensity and Wavelength: The rate of photodegradation is directly related to the intensity of the light source. Higher light intensity generally leads to a faster degradation rate. The wavelength of the light is also crucial; for photosensitized reactions to occur, the light must be of a wavelength that can be absorbed by the photosensitizer or photocatalyst. rsc.org
Presence of Other Substances: The presence of other organic and inorganic compounds in the water can affect the photodegradation process. Some ions can act as scavengers of reactive oxygen species, thereby inhibiting the degradation process. Conversely, some substances can promote degradation.
Advanced Oxidation Processes (AOPs) for Direct Violet 66 Removal
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netijcce.ac.ir These processes are considered highly effective for treating complex and recalcitrant organic compounds like dyes. researchgate.netmdpi.com
Photocatalytic Degradation: Mechanisms and Catalyst Design
Photocatalytic degradation is a prominent AOP that utilizes a semiconductor photocatalyst, typically a metal oxide, and a light source to generate reactive oxygen species. researchgate.net
Mechanisms: The fundamental mechanism involves the absorption of photons with energy equal to or greater than the bandgap of the semiconductor catalyst. mdpi.com This creates electron-hole pairs. The photogenerated electrons and holes migrate to the catalyst surface where they can initiate redox reactions. The holes can oxidize water or hydroxide (B78521) ions to produce hydroxyl radicals, while the electrons can reduce molecular oxygen to superoxide radicals. mdpi.com These highly reactive species then attack and degrade the organic dye molecules. mdpi.com
Catalyst Design: Significant research has focused on designing more efficient photocatalysts.
Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. researchgate.net However, its large bandgap limits its activation to the UV portion of the solar spectrum. researchgate.net
Doped Catalysts: To enhance the photocatalytic activity under visible light, which constitutes a larger portion of the solar spectrum, catalysts can be doped with non-metals or metals. For example, nitrogen-doping of TiO₂ has been shown to improve the degradation of direct dyes under solar irradiation. neliti.com
Composite Materials: Creating composite materials, such as TiO₂-NiO nanocomposites, can improve photocatalytic efficiency by enhancing the separation of electron-hole pairs and narrowing the bandgap. researchgate.net Similarly, Bismuth Molybdate/Graphene Oxide (Bi₂MoO₆/GO) composites have demonstrated high degradation activity for direct dyes under solar light. ppaspk.org
Copper-based Catalysts: Given that Direct Violet 66 is a copper complex, copper-based catalysts have also been explored. Copper(II) oxide nanoparticles have been used for the catalytic degradation of direct violet dye. researchgate.net Copper-impregnated alumina (B75360) (Cu-Al₂O₃) has also been shown to be an effective photocatalyst for the degradation of direct dyes under visible light. deswater.com
| Catalyst | Target Dye | Degradation Efficiency | Light Source | Reference |
| N-doped TiO₂ | Direct Violet | 50% | Solar Irradiation | neliti.com |
| Bi₂MoO₆/GO | Direct Violet 51 | 99.00% within 80 minutes | Solar Light | ppaspk.org |
| Cu-Al₂O₃ | Direct Violet 51 | 100% in 60 minutes (sonophotocatalysis) | Visible Light | deswater.com |
| CuO NPs | Direct Violet | High catalytic degradation | Not specified | researchgate.net |
Fenton, Ozonation, and Sonochemical Degradation Studies
Ozonation: Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down pollutants. ijcce.ac.ir The degradation can occur through direct reaction with ozone or through the generation of hydroxyl radicals, especially at higher pH values. mdpi.com The combination of ozone with hydrogen peroxide (peroxone process) can further enhance the degradation efficiency by increasing the production of hydroxyl radicals. mdpi.com Ozonation has been shown to be effective in decolorizing dye solutions. mdpi.com
Sonochemical Degradation: Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. dntb.gov.ua The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of pollutants and the generation of reactive species like hydroxyl radicals from the sonolysis of water. researchgate.netdntb.gov.ua The degradation rate is influenced by factors such as frequency, power, temperature, and pH. researchgate.netacs.org Combining sonolysis with other AOPs, such as photocatalysis (sonophotocatalysis), can lead to synergistic effects and enhanced degradation rates. deswater.com For instance, the sonophotocatalytic degradation of Direct Violet 51 using Cu-Al₂O₃ achieved 100% removal in 60 minutes. deswater.com
Biodegradation Pathways and Microbial Metabolism of Direct Violet 66
Biodegradation utilizes microorganisms like bacteria and fungi to break down organic pollutants. tandfonline.commdpi.com This approach is considered environmentally friendly and cost-effective. mdpi.com
Microorganisms produce various enzymes that can decolorize and degrade dyes. tandfonline.commdpi.com The initial step in the biodegradation of many dyes, particularly azo dyes, is often the reductive cleavage of the azo bonds by enzymes called azoreductases. mdpi.com This breaks the molecule into smaller aromatic amines, which can then be further metabolized by the microorganisms. mdpi.com
Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant organic compounds, including dyes. tandfonline.com They secrete extracellular enzymes like laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP), which are highly effective in oxidizing dye molecules. acs.orgmdpi.com For example, the fungus Aspergillus niger has demonstrated the ability to degrade Direct Violet 51 with approximately 100% efficiency. tandfonline.com
Bacteria also play a significant role in dye biodegradation. tandfonline.com Bacterial consortia, which are mixtures of different bacterial species, can be more effective than single strains due to synergistic metabolic activities. nih.gov The degradation of Crystal Violet, a triphenylmethane (B1682552) dye structurally different from azo dyes, has been achieved through co-cultivation of the fungus Aspergillus fumigatus and the bacterium Pseudomonas fluorescens. acs.orgnih.gov The degradation involved enzymes such as laccase, MnP, LiP, and NADH-DCIP reductase, breaking the dye down into simpler, less toxic compounds. acs.orgnih.gov
The efficiency of biodegradation can be influenced by environmental conditions such as pH, temperature, and the presence of other nutrients. tandfonline.com Integrating biological treatment with other methods, like AOPs, can create a more robust and efficient system for wastewater remediation. mdpi.com
Enzymatic Biotransformation Mechanisms and Microbial Consortia Studies
The enzymatic breakdown of azo dyes like Direct Violet 66 is primarily achieved through the action of microbial enzymes. Microbial consortia, which are mixed communities of microorganisms, are often more effective at degrading complex dye molecules than single microbial strains. researchgate.net This enhanced efficiency stems from the synergistic metabolic activities within the consortium, where different species may target different parts of the dye molecule or utilize metabolites produced by other members. researchgate.net
The key enzymes involved in the biotransformation of azo dyes include:
Azoreductases: These enzymes are crucial for the initial step of degradation under anaerobic or anoxic conditions. They catalyze the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color, resulting in the formation of colorless aromatic amines. mdpi.commdpi.com
Laccases and Peroxidases: These are ligninolytic enzymes, often produced by white-rot fungi like Aspergillus niger. envirobiotechjournals.comresearchgate.net They are oxidoreductases that can degrade a wide range of aromatic compounds, including the aromatic amines produced after azo bond cleavage. mdpi.comresearchgate.net Laccases, for instance, use a non-specific free-radical mechanism that can prevent the formation of toxic aromatic amines. envirobiotechjournals.com
Studies on the related dye, Direct Violet 51, have shown that fungal species such as Aspergillus sp. can achieve significant degradation, highlighting the potential of such microorganisms for dyes in this class. nih.govtandfonline.com A study involving Aspergillus niger demonstrated a decolorization capacity for "Direct violet" (isomer not specified) of up to 90% after one day of incubation. researchgate.net
Anaerobic and Aerobic Degradation Routes and Metabolite Identification
The complete mineralization of azo dyes is typically a two-stage process involving both anaerobic and aerobic conditions. envirobiotechjournals.comopenbiotechnologyjournal.comwur.nl
Anaerobic Degradation Route: Under anaerobic (oxygen-free) conditions, the primary degradation step is the reductive cleavage of the azo bond(s) by azoreductase enzymes. envirobiotechjournals.comwur.nl This reaction breaks the chromophore of the dye, leading to decolorization. The resulting products are aromatic amines, which may themselves be hazardous. mdpi.commdpi.com For a complex molecule like Direct Violet 66, this initial breakdown would result in multiple, smaller aromatic amine compounds.
Aerobic Degradation Route: The aromatic amines generated during the anaerobic stage are generally resistant to further degradation without oxygen. wur.nl Therefore, a subsequent aerobic stage is necessary for their complete mineralization. In this aerobic phase, microorganisms utilize oxidative enzymes, such as laccases and peroxidases, to open the aromatic rings of the amine intermediates. mdpi.com This process breaks them down into simpler, less toxic compounds, and ultimately into carbon dioxide and water. openbiotechnologyjournal.com
Metabolite Identification: Specific analysis of the degradation by-products of Direct Violet 66 is not available in the reviewed literature. However, for other direct azo dyes, such as C.I. Direct Red 28, studies have identified the corresponding aromatic amines (e.g., benzidine) as the primary metabolites under anaerobic conditions. researchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify these intermediate compounds. researchgate.net For Direct Violet 66, one would expect the formation of sulfonated and non-sulfonated aromatic amines derived from its complex structure.
Electrochemical Remediation of Direct Violet 66 in Aqueous Systems
Electrochemical oxidation is an advanced oxidation process that can effectively degrade recalcitrant organic pollutants like dyes. ijcce.ac.ir This technology uses an electric current to generate powerful oxidizing agents, primarily hydroxyl radicals (•OH), on the surface of an anode. mdpi.comresearchgate.net These radicals are highly reactive and can non-selectively break down complex organic molecules into simpler intermediates and ultimately mineralize them to CO₂, water, and inorganic ions. mdpi.com
The efficiency of electrochemical remediation depends on several factors:
Anode Material: The choice of anode is critical. Materials with high oxygen evolution overpotential, such as Boron-Doped Diamond (BDD) or mixed metal oxide (MMO) coated titanium electrodes (e.g., Ti/IrO₂/RuO₂), are highly effective for generating hydroxyl radicals. ijcce.ac.irresearchgate.net
Operating Conditions: Parameters such as current density, pH, supporting electrolyte concentration, and initial dye concentration significantly influence the degradation rate and energy consumption. ijcce.ac.irmdpi.com For example, in the electrochemical treatment of Crystal Violet, a removal efficiency of 100% was achieved in 120 minutes using a Ti/Pt/SnO₂ anode at a current density of 50 mA cm⁻² and neutral pH. mdpi.com Similarly, studies on Astrazon Red Violet 3RN showed over 90% removal efficiency. ijcce.ac.ir
While this method has proven effective for other violet dyes, specific studies detailing the electrochemical degradation efficiency, kinetic models, or by-product formation for Direct Violet 66 are not available in the reviewed literature.
Advanced Analytical Methodologies for Detection and Quantification of Direct Violet 66
Chromatographic Techniques (HPLC, GC-MS) for Trace Analysis and Metabolite Profiling
Chromatographic methods are paramount for the separation and analysis of dyes and their metabolites due to their high resolution and sensitivity. nih.govreagecon.com
High-Performance Liquid Chromatography (HPLC):
HPLC is a primary tool for the analysis of non-volatile and thermally labile compounds like Direct Violet 66. When coupled with detectors like a diode-array detector (DAD) or mass spectrometry (MS), it provides both quantitative and structural information. unl.pt For the analysis of direct dyes, reversed-phase HPLC is commonly employed. The separation is often achieved on C18 columns using a gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). najah.edukennesaw.edu Detection wavelengths are selected based on the dye's maximum absorbance in the visible spectrum to ensure high sensitivity. najah.edu HPLC methods have been successfully used to separate complex mixtures of direct dyes and to monitor the degradation of these dyes in various treatment processes. najah.edutandfonline.com
For metabolite profiling, HPLC-MS is particularly powerful. Azo dyes can be metabolized by microorganisms or in vivo through the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines, which are often more toxic than the parent dye. reagecon.comnih.govnih.gov HPLC-MS can identify these metabolites by comparing their retention times and mass spectra with authentic standards or through detailed fragmentation analysis. nih.govasm.org For instance, studies on other azo dyes have shown that metabolites can be successfully identified in complex biological matrices like cell extracts or urine. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
Direct analysis of azo dyes like Direct Violet 66 by GC-MS is generally not feasible due to their low volatility and thermal instability. However, GC-MS is an essential technique for the analysis of the volatile aromatic amines that are formed as metabolites. nih.govchrom-china.com Before analysis, the non-volatile parent dye is typically reduced to its constituent amines using a reducing agent like sodium dithionite. chrom-china.com These amines can then be extracted and, if necessary, derivatized to increase their volatility and improve chromatographic performance. nih.gov For example, amines can be converted to heptafluorobutyryl derivatives for analysis by GC with a sensitive electron capture detector (ECD) or by GC-MS. nih.gov This approach allows for the trace analysis of banned azo dyes in various samples, including textile wastewater, by detecting their carcinogenic amine cleavage products. chrom-china.com Recent methods have achieved low limits of detection (LOD), often in the µg/L range, making it suitable for environmental monitoring. chrom-china.comnih.gov
Table 1: Comparison of Chromatographic Techniques for Azo Dye Analysis
| Technique | Analyte | Sample Preparation | Typical Column | Mobile/Carrier Gas | Detector | Application |
|---|---|---|---|---|---|---|
| HPLC-DAD/MS | Parent Azo Dyes (e.g., Direct Violet 66) & Non-volatile metabolites | Dilution, Solid-Phase Extraction (SPE) | C18, Reversed-Phase | Acetonitrile/Methanol/Buffered aqueous solution gradient | DAD, MS, MS/MS | Quantification of dye, Metabolite identification nih.govunl.pttandfonline.com |
| GC-MS | Volatile Metabolites (Aromatic Amines) | Reduction of azo bond (e.g., with sodium dithionite), Liquid-Liquid Extraction, Derivatization | Capillary columns (e.g., DB-5ms) | Helium | MS, ECD | Trace analysis of carcinogenic amines nih.govchrom-china.comnih.gov |
Electrophoretic Methods for Separation and Characterization
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for ionic compounds like direct dyes. nih.gov Direct Violet 66, being a sulfonated anionic dye, is well-suited for CE analysis. nih.gov In CE, charged molecules are separated in a narrow capillary under the influence of a high electric field. google.com
For anionic dyes, separations are often carried out in alkaline buffers (e.g., ammonium acetate (B1210297) at pH 9.3) to ensure the analytes are negatively charged and to generate a strong electroosmotic flow (EOF). kennesaw.edu The addition of organic solvents like acetonitrile to the buffer can modify the EOF and improve the separation of complex dye mixtures. kennesaw.edu Detection is typically performed using a UV-Vis diode-array detector, which provides spectral information for peak identification. kennesaw.edu
CE has been successfully applied to separate mixtures of direct and reactive dyes, demonstrating its utility in forensic analysis of textile fibers. kennesaw.edu In some cases, non-aqueous capillary electrophoresis (NACE) may be used, particularly for dyes that are not readily soluble in aqueous systems, offering an alternative separation selectivity. nih.gov The main advantages of CE include very high separation efficiency, short analysis times, and minimal solvent consumption.
Table 2: Typical Conditions for Capillary Electrophoresis of Anionic Dyes
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |
| Electrolyte | 5 mM ammonium acetate in 40:60 acetonitrile-water | kennesaw.edu |
| pH | 9.3 | kennesaw.edu |
| Applied Voltage | 20 kV | kennesaw.edu |
| Detection | UV-Vis Diode Array (190-600 nm) | kennesaw.edu |
| Application | Separation of direct and reactive dyes from fibers | kennesaw.edu |
Spectrophotometric and Fluorometric Methods for High-Sensitivity Detection
Spectrophotometric Methods:
UV-Visible spectrophotometry is a fundamental, accessible, and widely used technique for the quantification of dyes in solution. rsc.org The method is based on Beer-Lambert's law, where the absorbance of a dye solution is directly proportional to its concentration. For Direct Violet 66, which is a purple dye, the maximum absorbance (λmax) is in the visible region of the spectrum. chinainterdyes.comenochdye.com A simple spectrophotometric method involves measuring the absorbance of the sample at the λmax of the dye and calculating the concentration using a calibration curve prepared from standards. cabidigitallibrary.org
This technique is often used to monitor the decolonization of dye solutions during various treatment processes, such as advanced oxidation processes (AOPs). rsc.orgresearchgate.net By tracking the decrease in absorbance at the λmax, the efficiency of the color removal can be quantified in real-time. rsc.org While straightforward, direct spectrophotometry can be limited by interferences from other absorbing species in complex matrices. cabidigitallibrary.org
Fluorometric Methods:
Fluorometry, or fluorescence spectroscopy, offers significantly higher sensitivity and selectivity compared to spectrophotometry for certain compounds. usgs.gov The method involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength. While many dyes are fluorescent, their quantum yields can vary greatly. Some dyes exhibit reduced fluorescence in aqueous solutions due to aggregation or quenching effects. google.com
For compounds that are not naturally fluorescent, derivatization with a fluorescent tag like fluorescein (B123965) isothiocyanate (FITC) can be employed. nih.gov However, for direct detection, the intrinsic fluorescence of the dye or its degradation products would be utilized. The development of specific fluorometric methods for Direct Violet 66 would depend on its inherent fluorescence properties. The technique's high sensitivity makes it ideal for detecting trace amounts of dye, provided that background fluorescence from the sample matrix can be minimized or corrected. usgs.gov
Sensor Development and Biosensor Applications for Direct Violet 66 Monitoring
The demand for rapid, portable, and real-time monitoring of pollutants like azo dyes has driven the development of chemical sensors and biosensors. nih.gov
Electrochemical Sensors:
Electrochemical sensors are a prominent class of sensors for azo dye detection. mdpi.com They operate by measuring the electrochemical response (e.g., current) generated when the target analyte is oxidized or reduced at an electrode surface. mdpi.com The azo group (-N=N-) in dyes is electrochemically active and can be reduced, providing the basis for detection. mdpi.com
To enhance sensitivity and selectivity, electrodes are often modified with nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles. mdpi.comresearchgate.net These materials increase the electrode's surface area and catalytic activity, leading to improved sensor performance and lower limits of detection. nih.gov Voltammetric techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are commonly used to achieve high sensitivity. While specific sensors for Direct Violet 66 are not widely reported, the principles used for other azo dyes are directly applicable. najah.edu These sensors have the potential for on-site analysis of industrial effluents and environmental waters. nih.govresearchgate.net
Biosensors:
Biosensors incorporate a biological recognition element (e.g., an enzyme, antibody, or DNA) coupled with a transducer. For azo dyes, enzyme-based biosensors are of particular interest. Enzymes like azoreductases, which specifically catalyze the cleavage of the azo bond, can be immobilized on an electrode surface. When the target dye is present, the enzymatic reaction consumes the dye, and the change in a measurable parameter (e.g., oxygen consumption, product formation) is detected by the transducer. This approach offers high selectivity for azo compounds. While research has focused on various azoreductases from microorganisms, the development of a commercial biosensor for a specific dye like Direct Violet 66 remains a research goal. nih.gov
Emerging Research Directions and Future Perspectives in Direct Violet 66 Studies
Integration of Artificial Intelligence and Machine Learning in Direct Violet 66 Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize research on Direct Violet 66, from optimizing its synthesis to predicting its environmental fate. rsc.orgnih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions with high accuracy, accelerating the pace of discovery and innovation. researchgate.netwjgnet.com
Predictive Modeling:
Machine learning algorithms can be trained on existing data to predict the properties and performance of Direct Violet 66 under various conditions. rsc.org For instance, AI models can forecast the efficiency of photocatalytic degradation of the dye by considering variables such as catalyst type, pH, and temperature. researchgate.net This predictive capability allows researchers to design more effective and efficient degradation processes. rsc.org In a related application, a two-layer feed-forward neural network was successfully used to predict the adsorptive removal of another direct dye, Direct Blue 86, demonstrating the potential of these models in wastewater treatment applications. researchgate.net The use of AI in predicting the behavior of organic pollutants during catalytic degradation is becoming increasingly critical for improving wastewater treatment strategies. rsc.org
Process Optimization:
AI can optimize the synthesis and application of Direct Violet 66. By analyzing experimental data, machine learning models can identify the optimal reaction conditions to maximize yield and minimize waste. researchgate.net Similarly, in dyeing processes, AI can help in achieving the desired colorfastness and uptake on textiles like cotton and paper, for which Direct Violet 66 is commonly used. indiamart.commade-in-china.com
Challenges and Opportunities:
A significant challenge in applying AI is the need for large, high-quality datasets. nih.gov The performance of machine learning models is highly dependent on the data they are trained on. researchgate.net However, the increasing use of high-throughput experimental techniques is expected to generate the necessary data to train robust AI models. spiedigitallibrary.org The integration of AI also presents opportunities for discovering novel applications of Direct Violet 66 by screening for potential uses in areas like advanced materials and electronics. researchgate.net
Interactive Table: Applications of AI/ML in Dye Research
| Application Area | AI/ML Technique | Objective | Potential Impact on Direct Violet 66 |
| Photocatalytic Degradation | Gradient Boosting, Random Forest | Predict degradation efficiency | Optimized and more efficient wastewater treatment processes. researchgate.net |
| Adsorption Studies | Artificial Neural Networks | Predict dye uptake capacity | Improved design of adsorbents for dye removal. researchgate.net |
| Material Synthesis | High-Throughput Screening & AI | Discover novel materials | Accelerated discovery of new applications and improved material properties. spiedigitallibrary.org |
| Process Control | Predictive Modeling | Optimize dyeing parameters | Enhanced color consistency and reduced resource consumption. rsc.org |
Sustainable Synthesis and Circular Economy Approaches for Direct Violet 66
The textile industry is a major consumer of water and producer of wastewater, making sustainable practices a critical area of research. mdpi.commdpi.com For azo dyes like Direct Violet 66, which are synthesized through diazotization and coupling reactions, the focus is on developing greener synthesis routes and embracing circular economy principles. nih.gov
Green Synthesis Methods:
Traditional synthesis of azo dyes often involves hazardous chemicals. nih.gov Research is now exploring more environmentally friendly alternatives. mdpi.com This includes the use of less toxic solvents, catalysts that can be recycled, and processes that are more energy-efficient. mdpi.com For example, the use of cation exchange resins as a recyclable catalyst has been reported for the synthesis of an azocoumarin dye, suggesting a potential avenue for the greener production of other azo dyes. mdpi.com
Circular Economy in the Textile Industry:
The concept of a circular economy aims to minimize waste and maximize the use of resources. cht.com In the context of Direct Violet 66, this involves several strategies:
Recycling and Reuse: Developing methods to recover and reuse the dye from wastewater would significantly reduce its environmental footprint. gnest.org Biosorption, where microorganisms are used to capture the dye, is one such technique being explored, though challenges with sludge disposal remain. openbiotechnologyjournal.com
Biodegradable Dyes: While Direct Violet 66 itself is a synthetic dye, research into biodegradable dyes from natural sources is growing. The principles learned from these studies could potentially be applied to modify synthetic dyes to make them more biodegradable.
Waste as a Resource: The byproducts of the dyeing process could be repurposed. For instance, some waste streams might be suitable for use in other industrial processes, turning a liability into a resource. cht.com
Data Table: Comparison of Synthesis Approaches
| Synthesis Approach | Key Features | Advantages | Challenges for Direct Violet 66 |
| Traditional Synthesis | Diazotization and coupling reactions. nih.gov | Well-established, high yield. nih.gov | Use of hazardous chemicals, energy-intensive. nih.gov |
| Green Synthesis | Use of recyclable catalysts, alternative solvents. mdpi.com | Reduced environmental impact, potentially lower cost. mdpi.com | Scalability, maintaining dye quality and performance. researchgate.net |
| Circular Economy Integration | Focus on recycling, reuse, and waste valorization. cht.com | Minimizes waste, conserves resources. gnest.org | Developing efficient dye recovery techniques from complex effluents. openbiotechnologyjournal.com |
Advanced Materials Incorporating Direct Violet 66 for Novel Applications (e.g., smart materials, optical devices)
The unique properties of Direct Violet 66, a multifunctional dye, make it a candidate for incorporation into advanced materials for a range of novel applications beyond traditional textile dyeing. medchemexpress.com Its vibrant color and chemical structure can be leveraged in smart materials and optical devices. medchemexpress.comeuropean-mrs.com
Smart Materials:
Smart materials are designed to respond to external stimuli, such as light, temperature, or pH. wordpress.com Dyes like Direct Violet 66 can act as chromic components in these materials, changing color in response to specific triggers. researchgate.net This could lead to applications in:
Smart Textiles: Fabrics that change color to indicate environmental conditions or for aesthetic purposes. researchgate.net
Sensors: Materials that signal the presence of certain chemicals by a color change.
Optical Devices:
The interaction of Direct Violet 66 with light can be exploited in optical technologies. acs.org Its absorption and emission properties could be tailored for use in:
Optical Filters: Materials that selectively transmit or block certain wavelengths of light.
Dye-Sensitized Solar Cells: While a broader application for dyes, the fundamental principles could be explored with Direct Violet 66. medchemexpress.com
(Opto)electronics: The development of two-dimensional violet phosphorus as a p-type semiconductor for optoelectronics opens up possibilities for other violet-colored materials in this field. acs.org
The integration of Direct Violet 66 into polymers or other matrices is key to developing these advanced materials. researchgate.net Research in this area will focus on controlling the dye's dispersion and interaction with the host material to achieve the desired functional properties. researchgate.net
Challenges and Opportunities in Direct Violet 66 Environmental Management Research
The environmental management of Direct Violet 66, like many other synthetic dyes, presents both significant challenges and opportunities for research and innovation. openbiotechnologyjournal.comjabonline.in The primary concern is the contamination of water bodies due to the discharge of dye-laden effluents from textile and paper industries. sci-hub.sepeerj.com
Challenges:
Recalcitrance: Azo dyes are known for their stability and resistance to biodegradation, making them persistent pollutants in the environment. openbiotechnologyjournal.com
Toxicity: The dye itself and its breakdown products can be toxic to aquatic life and potentially to humans. peerj.com The presence of dyes in water reduces light penetration, affecting photosynthesis in aquatic plants. peerj.com
Wastewater Complexity: Industrial effluents are often a complex mixture of dyes, chemicals, and other pollutants, making treatment difficult. mdpi.comopenbiotechnologyjournal.com The effectiveness of treatment can be influenced by factors like pH, temperature, and the presence of other substances. openbiotechnologyjournal.com
Opportunities for Research:
Bioremediation: Utilizing microorganisms like bacteria and fungi to break down the dye offers a cost-effective and environmentally friendly treatment method. sci-hub.semdpi.com Research is focused on identifying and optimizing microbial strains and consortia that are efficient at decolorizing and degrading Direct Violet 66. mdpi.comtandfonline.com
Advanced Oxidation Processes (AOPs): Techniques like photocatalysis, Fenton-like reactions, and ozonation are being investigated for their ability to degrade recalcitrant dyes. mdpi.comnih.govnih.gov For instance, the photocatalytic degradation of similar dyes using catalysts like TiO2 has shown promising results. nih.gov
Integrated Approaches: Combining different treatment methods, such as a biological process followed by a chemical polishing step, could be more effective than a single approach. mdpi.com
Developing Countries: There is a significant opportunity to implement sustainable environmental management practices, including those for dye pollution, in developing countries where industrial growth is rapid. wits.ac.zaresearchgate.net
Interactive Table: Environmental Management Strategies for Direct Violet 66
| Management Strategy | Mechanism | Advantages | Research Opportunities |
| Bioremediation | Microbial degradation of the dye molecule. sci-hub.se | Cost-effective, environmentally friendly. mdpi.com | Isolation of highly efficient microbial strains, optimization of process parameters. tandfonline.com |
| Photocatalysis | Degradation via highly reactive radicals generated by a catalyst and light. nih.gov | Can completely mineralize organic pollutants. mdpi.com | Development of more efficient and visible-light-active photocatalysts. mdpi.com |
| Adsorption | Binding of the dye to the surface of an adsorbent material. researchgate.net | Simple, effective for dye removal. | Development of low-cost, high-capacity adsorbents from waste materials. |
| Circular Economy | Recovery and reuse of the dye and water. gnest.org | Reduces pollution and resource consumption. cht.com | Efficient and economical dye recovery technologies. openbiotechnologyjournal.com |
Q & A
Q. Q1. What are the critical physicochemical properties of Direct Violet 66 that influence experimental design in biological and materials science?
Direct Violet 66 (CAS 6798-03-4) has a molecular formula of C₃₂H₁₉Cu₂N₇Na₂O₁₄S₄ and a molecular weight of 1026.86 g/mol . Its solubility varies significantly between solvents:
- In vitro : Soluble in DMSO, ethanol, or DMF with sonication or heating (≤50°C) for difficult preparations .
- In vivo : Requires formulation with solvents like 20% SBE-β-CD in saline or PEG400 for bioavailability .
Discrepancies in molecular weight (e.g., 903.81 g/mol reported in textile literature ) suggest potential batch variations or typographical errors. Researchers should verify purity via mass spectrometry or elemental analysis before use.
Q. Q2. How should Direct Violet 66 be stored to maintain stability in long-term studies?
- Powder : Stable at -20°C for 3 years.
- Solubilized form : Store at -80°C for ≤6 months; avoid freeze-thaw cycles .
Transportation requires blue ice packs to prevent thermal degradation .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in photostability data for Direct Violet 66 across applications (e.g., textiles vs. solar cells)?
Textile studies report lightfastness of 6–7 (on a scale of 1–8) and wash fastness of 1–2 (poor) , while dye-sensitized solar cell research requires enhanced stability under UV exposure. Methodological recommendations:
Controlled aging tests : Expose dye-coated substrates to accelerated UV light (e.g., 500 W/m²) and measure spectral absorbance decay .
Additive screening : Test antioxidants (e.g., TiO₂ nanoparticles) to mitigate photodegradation .
Cross-disciplinary validation : Compare textile-grade and solar cell-grade dye batches for impurities via HPLC .
Q. Q4. What experimental protocols optimize Direct Violet 66 for cellular staining while minimizing cytotoxicity?
- Stock solution preparation : Dissolve in DMSO (25 mg/mL), then dilute in PBS to ≤0.1% DMSO for cell culture .
- Concentration gradients : Test 0.1–10 µM ranges; higher concentrations may disrupt membrane integrity .
- Validation : Use fluorescence microscopy paired with viability assays (e.g., MTT) to confirm staining specificity and biocompatibility .
Q. Q5. How can molecular weight discrepancies in literature (e.g., 1026.86 vs. 903.81 g/mol) impact analytical workflows?
The textile industry’s reported formula (C₃₂H₂₃N₇Na₂O₁₄S₄ , 903.81 g/mol) conflicts with biological studies . To address this:
Source verification : Confirm CAS 6798-03-4 and supplier documentation.
Analytical cross-check : Use MALDI-TOF or ESI-MS to validate molecular weight .
Contextual interpretation : Textile-grade dyes may lack copper ligands critical for biological interactions .
Methodological Tables
Q. Table 1. Solubility and Formulation Guidelines
Q. Table 2. Stability Under Environmental Stressors
Research Gaps and Future Directions
- Mechanistic studies : Elucidate copper’s role in Direct Violet 66’s biological activity vs. textile applications .
- Standardization : Develop industry-academia protocols for dye characterization to resolve molecular weight discrepancies .
- Eco-toxicology : Assess environmental persistence in wastewater from labs/textile mills .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
